molecular formula C19H18N4O2 B7855706 GDC-0879 CAS No. 2230954-03-5

GDC-0879

Numéro de catalogue: B7855706
Numéro CAS: 2230954-03-5
Poids moléculaire: 334.4 g/mol
Clé InChI: DEZZLWQELQORIU-RELWKKBWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Propriétés

IUPAC Name

2-[4-[(1E)-1-hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-10-9-23-12-17(19(21-23)13-5-7-20-8-6-13)15-1-3-16-14(11-15)2-4-18(16)22-25/h1,3,5-8,11-12,24-25H,2,4,9-10H2/b22-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZZLWQELQORIU-RELWKKBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N\O)/C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471110
Record name GDC-0879
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230954-03-5, 905281-76-7
Record name GDC-0879
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230954035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GDC-0879
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GDC-0879
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E488J6BA6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

GDC-0879 est synthétisé par une série de réactions chimiques impliquant la formation d'un cycle pyrazole et des modifications ultérieures pour introduire les groupes fonctionnels nécessaires. Les étapes clés incluent :

  • Formation du cycle pyrazole.
  • Introduction du groupe hydroxyle.
  • Formation du groupe oxime.

Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde et des catalyseurs pour faciliter les réactions .

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l'échelle des voies de synthèse utilisées en laboratoire. Cela inclut l'optimisation des conditions réactionnelles pour garantir un rendement élevé et la pureté du produit final. Le composé est ensuite purifié en utilisant des techniques telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Metabolic Oxidation Pathways

GDC-0879 undergoes extensive hepatic metabolism, primarily via oxidation, as observed in preclinical species (mouse, rat, dog, monkey). Key findings include:

Metabolite Species Enzymatic Pathway Biological Impact
G-030748 (ketone)DogCytochrome P450 oxidationFormation rate-limited, detected as major metabolite
Unidentified polar metabolitesMouse, RatPhase I oxidationContribute to moderate-to-high clearance rates
  • Kinetics : In dogs, systemic clearance is low (5.84 ± 1.06 mL/min/kg), while rats exhibit high clearance (86.9 ± 14.2 mL/min/kg), reflecting species-dependent metabolic stability .

  • Structural Susceptibility : Oxidation likely targets the indene moiety or pyrazole ring, though exact sites remain unspecified in available data.

Hydrolysis of the Oxime Functional Group

The oxime group (C=N–OH) in this compound’s structure confers pH-dependent stability:

Condition Reactivity Outcome
Acidic pH (gut environment)Partial hydrolysis to ketone derivativesReduced oral bioavailability in dogs
Neutral/basic pHStable oxime configurationEnhanced solubility and absorption
  • Impact on Bioavailability : Absorption in dogs is sensitive to gut pH, with a three- to four-fold change in AUC observed under varying pH conditions .

Protein Binding and Conformational Interactions

This compound’s non-covalent binding to RAF kinase domains drives paradoxical dimerization and pathway modulation:

Key Biochemical Interactions

Target Binding Affinity (IC₅₀) Effect Structural Basis
BRAF V600E mutant0.13 nM Inhibition of ERK phosphorylation (IC₅₀ = 63 nM in Malme-3M cells) Type I binding to active DFG-in conformation
Wild-type BRAF/CRAF12–34 nM RAF dimer stabilization, MEK/ERK activationInduced dimer interface (R509H mutation disrupts binding)
  • Dimerization Specificity :

    • This compound promotes BRAF/KSR1 heterodimers but not CRAF homodimers, unlike AZ-628 .

    • Mutations (e.g., T529M "gatekeeper") reduce dimerization potency by 80-fold .

pH- and Solubility-Dependent Behavior

Salt forms and environmental pH critically influence this compound’s physicochemical properties:

Parameter Effect Pharmacokinetic Consequence
Salt form (e.g., HCl)Alters solubility and dissolution rateThree-fold AUC variability in dogs
Food intakeEnhances absorption via prolonged gut retentionIncreased bioavailability (18% to 65% in preclinical models)

Paradoxical Pathway Activation in Non-Cancer Cells

In post-mitotic podocytes, this compound exhibits off-target cytoprotective effects:

Mechanism Pathway Outcome
MEK/ERK activationBRAF-dependentProtection from injury-induced apoptosis
Thermal stability shiftBRAF bindingConfirmed via cellular thermal shift assays
  • Dependency : Knockdown of BRAF/ARAF abolishes protective effects, confirming kinase-dependent signaling .

Applications De Recherche Scientifique

Oncological Applications

1.1 Mechanism of Action
GDC-0879 functions as a potent inhibitor of the BRAF kinase, specifically targeting the BRAF(V600E) mutation. It effectively inhibits the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival in various cancers. The compound has shown significant efficacy against melanoma cell lines harboring the BRAF(V600E) mutation, leading to reduced cell proliferation and increased apoptosis in these cells .

1.2 Clinical Efficacy
Clinical studies have demonstrated that this compound exhibits high selectivity and potency against BRAF(V600E) tumors. In preclinical models, it has been shown to significantly inhibit tumor growth and improve survival rates compared to untreated controls. For instance, in studies involving patient-derived xenografts, this compound led to over 90% inhibition of phosphorylated ERK levels for extended periods .

1.3 Resistance Mechanisms
Despite its effectiveness, resistance to this compound can develop, often through compensatory activation of alternative pathways such as the PI3K/AKT pathway. Studies indicate that combining this compound with inhibitors targeting these pathways may enhance therapeutic outcomes by overcoming resistance mechanisms .

Nephrological Applications

2.1 Podocyte Protection
Recent research has highlighted the protective effects of this compound on kidney podocytes, which are critical for maintaining glomerular function. The compound has been shown to activate the MEK/ERK signaling pathway in podocytes, promoting cell survival under stress conditions such as oxidative stress and ER stress .

2.2 Implications for Kidney Disease
The findings suggest that this compound could be repurposed for treating progressive kidney diseases characterized by podocyte injury. In experimental models, this compound effectively protected podocytes from various apoptotic stimuli, indicating its potential as a therapeutic agent in nephrology .

Pharmacodynamics and Safety Profile

3.1 Pharmacokinetics
this compound is orally bioavailable with a favorable pharmacokinetic profile. It demonstrates high affinity (IC50 = 0.13 nM) for BRAF(V600E), making it one of the most potent inhibitors in its class .

3.2 Safety and Tolerability
The safety profile of this compound has been evaluated in various studies, showing manageable side effects consistent with other BRAF inhibitors. Ongoing clinical trials continue to assess long-term safety outcomes and optimal dosing strategies .

Case Studies

Study/Trial Focus Area Findings Implications
Sieber et al., 2017Podocyte ProtectionDemonstrated that this compound protects podocytes from apoptosis via MEK/ERK activationPotential therapeutic application in kidney diseases
Hatzivassiliou et al., 2010Melanoma TreatmentShowed significant tumor reduction in BRAF(V600E) modelsSupports use in targeted cancer therapy
Recent Clinical TrialsSafety ProfileReported manageable side effects; ongoing assessment of long-term effectsImportant for establishing clinical use guidelines

Mécanisme D'action

GDC-0879 exerts its effects by selectively inhibiting the BRAF V600E mutation. This inhibition disrupts the RAF/mitogen-activated protein kinase kinase/extracellular signal-regulated kinase signaling pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells. The compound also affects other molecular targets and pathways, including wild-type BRAF, CRAF, and ARAF .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de GDC-0879

This compound est unique en termes de sa grande sélectivité et de sa puissance pour la mutation BRAF V600E. Il a montré une inhibition pharmacodynamique forte et soutenue dans les modèles précliniques, ce qui en fait un candidat prometteur pour un développement ultérieur. De plus, sa capacité à protéger les podocytes rénaux des dommages par une activation paradoxale de la voie MEK/ERK met en évidence son potentiel de repositionnement dans d'autres domaines thérapeutiques .

Activité Biologique

GDC-0879 is a selective and potent inhibitor of the BRAF kinase, particularly effective against the BRAF V600E mutation commonly found in melanoma. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

This compound functions primarily by inhibiting the RAF-MEK-ERK signaling pathway, which is crucial in cell proliferation and survival. The compound exhibits a strong binding affinity for BRAF V600E, with an IC50 value of approximately 0.13 nM against purified BRAF V600E . The inhibition leads to a significant reduction in phosphorylated ERK (pERK) levels, indicating effective blockade of downstream signaling pathways that promote tumor growth.

Efficacy in Tumor Models

In vitro Studies:
this compound has demonstrated potent antitumor activity across various cancer cell lines. For instance, it exhibited an EC50 of 0.75 μM in BRAF-mutant Malme3M cells and effectively reduced cell viability in a panel of 130 tumor cell lines, particularly those harboring BRAF V600E mutations . Notably, this compound's efficacy was less pronounced in KRAS-mutant tumors, highlighting a dependency on the specific oncogenic context for its therapeutic effects.

In vivo Studies:
In mouse models bearing BRAF V600E tumors, this compound treatment resulted in over 90% inhibition of pERK for at least 8 hours post-administration, leading to improved survival rates compared to untreated controls . However, some KRAS-mutant tumors showed decreased time to progression despite this compound treatment, suggesting complex interactions within the RAS signaling network .

Protective Effects on Non-Cancerous Cells

Recent studies have revealed that this compound also protects kidney podocytes from cell death induced by various stressors. This protective mechanism involves paradoxical activation of the MEK/ERK pathway, promoting cell survival rather than proliferation . The compound binds to both wild-type BRAF and CRAF, indicating potential for broader therapeutic applications beyond oncology.

Summary of Key Findings

Parameter Value
Target Kinase BRAF (specifically V600E)
IC50 (BRAF V600E) 0.13 nM
EC50 (Malme3M cells) 0.75 µM
pERK Inhibition Duration >90% for 8 hours
Tumor Cell Lines Tested 130+
Protective Effect on Podocytes Yes; promotes survival through MEK/ERK activation

Case Studies and Research Findings

  • Antitumor Efficacy : A study demonstrated that this compound significantly inhibited tumor growth in melanoma models with BRAF V600E mutations, showcasing its potential as a targeted therapy for this subtype of cancer .
  • Podocyte Protection : Research indicated that this compound could be repurposed for kidney therapeutics by protecting podocytes from injury through activation of MAPK signaling pathways .
  • Cellular Context Dependency : The effectiveness of this compound varies significantly depending on the cellular context and the presence of specific oncogenic mutations, underscoring the importance of personalized medicine approaches in cancer treatment .

Q & A

Q. What is the primary mechanism of action of GDC-0879 in BRAFV600E-mutant cancer models?

this compound is a selective ATP-competitive inhibitor of B-RafV600E kinase, with an IC50 of 0.13 nM. It suppresses downstream MEK/ERK signaling (e.g., pERK inhibition at IC50 = 63 nM in cellular assays) by blocking RAF dimerization and catalytic activity. This mechanism is validated in BRAFV600E-driven models like A375 melanoma and Colo205 colorectal carcinoma, where it reduces pMEK1 (IC50 = 29–59 nM) and tumor proliferation (EC50 <0.5 μM) .

Q. Which experimental models are recommended for initial pharmacological characterization of this compound?

  • In vitro : Use BRAFV600E-mutant cell lines (e.g., A375, Colo205, Malme3M) for dose-response studies. Measure pERK/pMEK suppression via Western blot or phospho-specific ELISA.
  • In vivo : Employ cell line-derived xenografts (CDX) or patient-derived xenografts (PDX) in immunodeficient mice (e.g., nu/nu). Administer 100 mg/kg orally in 0.5% methylcellulose/0.2% Tween 80 to assess tumor regression and survival. Monitor pharmacodynamic effects for ≥8 hours post-dose .

Q. How should researchers validate target engagement and pathway modulation in this compound studies?

Use orthogonal assays:

  • Biochemical : Kinase activity assays (e.g., recombinant B-RafV600E inhibition at 0.13 nM IC50).
  • Cellular : Quantify pERK/pMEK suppression via flow cytometry or immunofluorescence.
  • In vivo : Tumor homogenate analysis for phospho-protein levels and correlative survival studies .

Advanced Research Questions

Q. What experimental strategies resolve paradoxical ERK activation observed with this compound in RAS-mutant or wild-type BRAF contexts?

Paradoxical ERK activation occurs via RAF dimerization (e.g., BRAF-CRAF complexes) in RAS-activated cells. To mitigate this:

  • Combine this compound with MEK inhibitors (e.g., trametinib) to block downstream signaling.
  • Use phosphoproteomics to map pathway rewiring (e.g., IL-4-induced PPARγ upregulation in macrophages) .
  • Employ genetic models (e.g., CRISPR-mediated PI3K pathway modulation) to identify resistance mechanisms .

Q. How does this compound influence RAF dimerization dynamics, and what methods quantify this interaction?

this compound stabilizes RAF kinase domains, promoting dimerization. Key methods:

  • NanoBRET® assays : Co-transfect CRAF-HaloTag® and BRAF-NanoLuc® constructs. Measure BRET signals at varying donor:acceptor ratios (1:1 to 1:10) and compound concentrations (0.001–10 μM).
  • HaloTag pull-downs : Validate dimerization via bioluminescent detection of BRAF-NL co-purification with CRAF-HT .
  • Structural studies : Use T529M "gatekeeper" mutations to confirm drug-binding specificity (EC50 increases 80-fold in mutants) .

Q. What statistical approaches are critical for analyzing dose-response and replication studies with this compound?

  • Dose-response curves : Fit data using four-parameter logistic models (e.g., GraphPad Prism). Report EC50 values with 95% confidence intervals.
  • Replication analysis : Perform Bonferroni-corrected one-sample t-tests for comparing normalized band intensities (e.g., pERK levels) across replicates.
  • Meta-analysis : Combine original and replication data (e.g., BRAF/CRAF shRNA experiments) using random-effects models to assess effect size heterogeneity .

Q. How can researchers address contradictory findings in this compound’s efficacy across KRAS-mutant vs. BRAFV600E models?

  • Preclinical stratification : Use genomic profiling (e.g., RNA-seq) to subgroup tumors by BRAF/KRAS status.
  • Pharmacodynamic biomarkers : Track pERK suppression duration (>8 hours in BRAFV600E vs. transient effects in KRAS-mutant tumors).
  • Co-clinical trials : Test this compound in PDX models mirroring patient molecular subtypes to identify predictive biomarkers .

Methodological Considerations

Q. What protocols ensure reproducibility in this compound’s in vitro and in vivo studies?

  • Cell line validation : Authenticate BRAF/KRAS mutation status via Sanger sequencing or ddPCR.
  • Compound handling : Prepare fresh stock solutions in DMSO (≤0.1% final concentration) to avoid precipitation.
  • In vivo dosing : Standardize administration (e.g., 100 mg/kg oral gavage) and monitor plasma exposure via LC-MS/MS .

Q. How should phosphoproteomic data from this compound-treated cells be analyzed to identify off-target effects?

  • Workflow : Perform TMT-based quantitative proteomics on IL-4-polarized macrophages. Use MaxQuant for peptide identification and Perseus for ANOVA-based differential analysis.
  • Pathway enrichment : Apply GSEA to ERK/PPARγ-associated pathways. Validate hits via Western blot (e.g., MRC1, TGM2) .

Data Contradiction Analysis

Q. Why do some studies report this compound-induced ERK activation despite its role as a B-Raf inhibitor?

This paradox arises in RAS-activated or wild-type BRAF contexts, where this compound promotes CRAF-dependent dimerization. Key factors:

  • Cellular context : RAS mutation status (e.g., KRASG12D) enables RAF priming.
  • Time-dependent effects : ERK phosphorylation peaks at 8 hours in IL-4-treated macrophages but declines by 24 hours unless sustained by PI3K modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GDC-0879
Reactant of Route 2
GDC-0879

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.